
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine
説明
Core Molecular Architecture
Pyrimidine-Piperidine Conjugation Patterns
The molecular architecture of 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine features a pyrimidine ring conjugated to a piperidine moiety via a single covalent bond at the pyrimidine’s 4-position and the piperidine’s 1-position. This conjugation creates a planar pyrimidine system fused to a non-planar piperidine ring, which adopts a chair conformation in its most stable state. The pyrimidine ring’s electron-deficient nature, due to its two nitrogen atoms at positions 1 and 3, facilitates partial electron delocalization into the piperidine’s lone pair on the tertiary nitrogen, stabilizing the overall structure.
X-ray crystallographic studies of analogous pyrimidine-piperidine systems reveal bond lengths of approximately 1.33 Å for the C–N bonds in the pyrimidine ring and 1.47 Å for the C–N bond linking the two rings, indicating partial double-bond character in the pyrimidine and single-bond character at the junction. The dihedral angle between the pyrimidine and piperidine planes ranges from 45° to 60°, as observed in structurally related compounds, which minimizes steric clashes while maintaining conjugation.
Substituent Positioning and Steric Effects
The 2,6-dimethyl groups on the pyrimidine ring and the N-methyl group on the piperidine nitrogen introduce significant steric constraints. The methyl groups at the pyrimidine’s 2- and 6-positions adopt equatorial orientations relative to the ring plane, reducing steric hindrance with the piperidine moiety. Molecular dynamics simulations of similar systems show that the N-methyl group on the piperidine nitrogen occupies an axial position in the chair conformation, creating a 1,3-diaxial interaction with the pyrimidine ring. This interaction increases the energy barrier for ring flipping by approximately 3–5 kcal/mol compared to unsubstituted piperidines.
The steric bulk of the substituents also influences intermolecular interactions. For example, the 2,6-dimethylpyrimidine group restricts access to the piperidine nitrogen, limiting hydrogen-bonding opportunities in crystalline states. This effect is evident in the packing arrangements of analogous compounds, where van der Waals interactions dominate over directional hydrogen bonds.
Tautomeric Equilibria and Protonation States
The pyrimidine ring exhibits tautomeric flexibility, with the potential for keto-enol equilibria at the 4-position. However, the presence of the piperidine substituent shifts the equilibrium overwhelmingly toward the 4-aminopyrimidine tautomer (>99% population) due to resonance stabilization from the adjacent nitrogen lone pairs. Infrared spectroscopy of related compounds confirms the absence of significant enol content, with a strong N–H stretch observed at 3350–3400 cm⁻¹, characteristic of the amine form.
Protonation studies indicate two primary sites: the pyrimidine’s N1 atom (pKa ≈ 1.2) and the piperidine’s tertiary nitrogen (pKa ≈ 9.9). Under physiological conditions (pH 7.4), the piperidine nitrogen remains predominantly protonated, while the pyrimidine ring remains neutral. This protonation state enhances water solubility by approximately 20-fold compared to the fully deprotonated form. Quantum mechanical calculations reveal that protonation at the piperidine nitrogen induces a slight flattening of the chair conformation, reducing the dihedral angle between the rings by 5–10°.
Table 1: Key Structural Parameters of this compound
特性
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-9-8-12(15-10(2)14-9)16-6-4-11(13-3)5-7-16/h8,11,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLJTZLFYGRZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Retrosynthetic Analysis and Key Strategies
The target molecule comprises a 2,6-dimethylpyrimidin-4-yl group linked to an N-methylpiperidin-4-amine moiety. Retrosynthetically, the molecule can be dissected into two primary components:
- 2,6-Dimethylpyrimidin-4-amine core : Often synthesized via cyclization or functionalization of pre-existing pyrimidine rings.
- N-methylpiperidin-4-amine : A secondary amine that can be introduced via nucleophilic substitution or coupling reactions.
Critical synthetic challenges include regioselective functionalization of the pyrimidine ring and efficient N-methylation of the piperidine amine.
Synthetic Routes to 1-(2,6-Dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine
Nucleophilic Aromatic Substitution (NAS)
A widely employed strategy involves replacing a leaving group (e.g., chloro) on the pyrimidine ring with N-methylpiperidin-4-amine.
Chloropyrimidine Intermediate Route
Step 1: Synthesis of 4-chloro-2,6-dimethylpyrimidine
The precursor 4-chloro-2,6-dimethylpyrimidine is typically prepared via chlorination of 2,6-dimethylpyrimidin-4-ol using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Step 2: Amination with N-methylpiperidin-4-amine
The chloro group undergoes substitution with N-methylpiperidin-4-amine under optimized conditions:
- Solvent : Polyethylene glycol (PEG 400) enables efficient heating and solubility.
- Conditions : 120°C for 5–30 minutes under microwave irradiation.
- Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance reactivity in inert atmospheres.
Example Protocol
A mixture of 4-chloro-2,6-dimethylpyrimidine (1.0 equiv), N-methylpiperidin-4-amine (1.2 equiv),
Pd(OAc)₂ (5 mol%), and PEG 400 (2 mL) was heated at 120°C under microwave irradiation for 15 minutes.
The crude product was purified via column chromatography (SiO₂, EtOAc/hexane) to yield the title compound (74%).
Green Chemistry Approaches
Recent advancements emphasize solvent-free or green solvent systems:
Pd-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed methods are advantageous for constructing C–N bonds in sterically hindered systems.
Buchwald-Hartwig Amination
This method couples aryl halides with amines using palladium catalysts and ligands.
Key Parameters
- Catalyst : Pd₂(dba)₃ with Xantphos ligand.
- Base : Cs₂CO₃ or KOtBu.
- Solvent : Toluene or dioxane at 100–110°C.
Yield Optimization
Alternative Pathways
Reductive Amination
While less common, reductive amination could theoretically link a pyrimidine carbonyl derivative to piperidine. However, this route is hampered by the stability of the pyrimidine aldehyde intermediate.
Ring-Formation Strategies
Pyrimidine rings can be constructed de novo using cyclocondensation reactions:
Optimization of Reaction Conditions
Purification and Characterization
Workup Procedures
Industrial-Scale Considerations
Challenges in Scale-Up
- Microwave Limitations : Batch size restrictions necessitate flow reactor adaptations.
- Catalyst Cost : Pd recovery systems are essential for economic viability.
化学反応の分析
Types of Reactions
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as halides, amines, or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halides, amines, thiols, under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted derivatives with various functional groups.
科学的研究の応用
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, neurological disorders, and infectious diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.
作用機序
The mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine and analogous compounds:
Key Observations
Pyrimidine Substitution Patterns :
- The target compound and compounds 1g and III-4 share the 2,6-dimethylpyrimidin-4-yl group, which likely enhances aromatic stacking interactions in biological systems. In contrast, the compound from features a 4,6-dimethylpyrimidin-2-yl group, altering electronic properties and steric accessibility.
In contrast, 1g and III-4 contain amide linkages (butanamide/acetamide), which increase hydrophilicity and introduce hydrogen-bond acceptor/donor sites.
Synthetic Challenges :
- Compound III-4 was synthesized in 18% yield, while III-5 (a related chlorobenzyl derivative) achieved 68% yield, highlighting the impact of substituents on reaction efficiency. The discontinued status of the target compound may reflect similar synthetic hurdles.
Physicochemical Properties :
生物活性
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is classified as a pyrimidine derivative. Its molecular formula is with a molecular weight of 220.32 g/mol. The compound features a unique substitution pattern that contributes to its distinct biological properties.
Property | Value |
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IUPAC Name | This compound |
Molecular Formula | C₁₂H₂₀N₄ |
Molecular Weight | 220.32 g/mol |
CAS Number | 1184506-33-9 |
The compound primarily acts by inhibiting protein kinases , which are critical regulators of various cellular processes, including cell growth, differentiation, and metabolism. By disrupting these pathways, the compound may exhibit anti-cancer and anti-inflammatory effects.
Biochemical Pathways
This compound affects several key biochemical pathways:
- Cell Growth : Inhibition of protein kinases can lead to reduced cell proliferation.
- Differentiation : The compound may alter differentiation signals in various cell types.
- Metabolism : It potentially impacts metabolic pathways linked to energy production and utilization.
Case Studies
A series of studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa and MCF7. The IC50 values ranged from 5 to 15 µM, indicating significant potency against these cells.
- Neuroprotective Effects : Research has shown that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. This was assessed using assays that measure reactive oxygen species (ROS) levels.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in macrophage models. Results indicated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
Comparative Analysis with Similar Compounds
In comparison to structurally similar compounds, this compound shows enhanced biological activity due to its specific substitution patterns:
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
This compound | 5 - 15 | Anticancer, Neuroprotective |
1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine | 10 - 20 | Moderate Anticancer |
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-3-amine | 8 - 18 | Lower Neuroprotective Effect |
Q & A
Q. What are the common synthetic routes for 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves three stages:
Pyrimidine Core Formation : Cyclization of β-diketones or amidines yields the 2,6-dimethylpyrimidin-4-yl scaffold.
Piperidine Attachment : Nucleophilic substitution or reductive amination introduces the piperidine ring. For example, coupling 2,6-dimethylpyrimidine-4-carbaldehyde with N-methylpiperidin-4-amine under catalytic hydrogenation (e.g., Pd/C) forms the piperidine-pyrimidine linkage .
N-Methylation : Dimethyl sulfate or methyl iodide alkylates the amine under basic conditions (e.g., K₂CO₃) to finalize the structure .
Characterization uses ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (for purity and molecular weight verification).
Q. How is the compound’s interaction with biological targets initially screened in vitro?
- Methodological Answer : Initial screening employs:
- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR, CDK2) using fluorescence-based or radiometric assays. For example, measure ATP consumption via ADP-Glo™ Kinase Assay .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for GPCRs like serotonin or dopamine receptors .
- Cell Viability Assays : MTT or CellTiter-Glo® assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s biological activity across different assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or off-target effects. Strategies include:
- Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across multiple replicates.
- Selectivity Profiling : Use panels like Eurofins’ CEREP BioPrint® to evaluate 100+ targets .
- Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate direct binding kinetics (e.g., KD, kon/koff) .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer : Optimization focuses on:
- Solubility : Co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salt) improve aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life (t₁/₂) via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism .
- Blood-Brain Barrier (BBB) Penetration : LogP adjustments (target 2–3) and P-glycoprotein efflux ratio assays guide structural modifications .
Q. How can computational methods guide the design of analogs with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT₆). Focus on hydrogen bonds with Asp106 or hydrophobic contacts with Phe98 .
- QSAR Modeling : Train models on IC₅₀ data from analogs to predict substituent effects. For example, 4-position methyl groups on pyrimidine improve kinase inhibition .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify residues critical for selectivity .
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